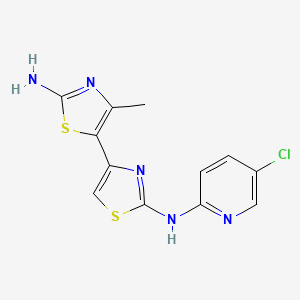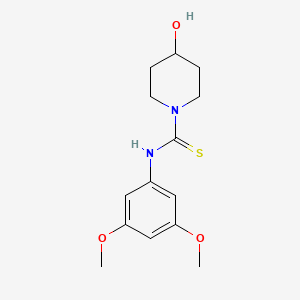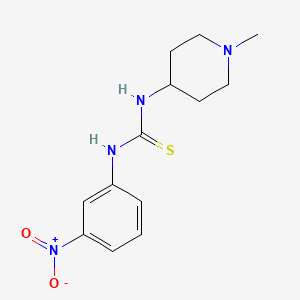![molecular formula C20H26N2O3S B5710610 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5710610.png)
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine, also known as DPS-4, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In neurological disorders, 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular research, 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been found to have vasodilatory effects by activating potassium channels and inhibiting calcium channels.
Biochemical and Physiological Effects
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis. In neurological disorders, it reduces oxidative stress and inflammation and improves cognitive function. In cardiovascular research, it has vasodilatory effects and reduces blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is its potential therapeutic applications in various fields of research. It has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. One limitation of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine. In cancer research, further studies are needed to determine its efficacy in clinical trials and its potential use in combination with other anticancer drugs. In neurological disorders, more research is needed to determine its mechanisms of action and potential therapeutic applications. In cardiovascular research, further studies are needed to determine its efficacy in reducing blood pressure and preventing cardiovascular diseases. Additionally, research on improving the solubility and bioavailability of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine could lead to its increased use in various experiments.
Méthodes De Synthèse
The synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-ethoxyaniline in the presence of piperazine. The resulting compound is then purified using column chromatography to yield 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine as a white solid.
Applications De Recherche Scientifique
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been studied for its potential therapeutic applications in various fields of research. It has shown promising results in the treatment of cancer, neurological disorders, and cardiovascular diseases. In cancer research, 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular research, 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has been found to have vasodilatory effects and reduce blood pressure.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-4-25-19-8-6-5-7-18(19)21-11-13-22(14-12-21)26(23,24)20-10-9-16(2)15-17(20)3/h5-10,15H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICPYVVTCBOKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide](/img/structure/B5710535.png)






![3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5710595.png)
![4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5710601.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5710603.png)

![N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5710627.png)
![4-[(3-bromo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5710639.png)
![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-biphenylyl)ethylidene]hydrazone](/img/structure/B5710647.png)